molecular formula C18H32N2O3 B14355552 1-Tridecylpyridin-1-ium nitrate CAS No. 90265-12-6

1-Tridecylpyridin-1-ium nitrate

Cat. No.: B14355552
CAS No.: 90265-12-6
M. Wt: 324.5 g/mol
InChI Key: ATPJXHROBMCLJA-UHFFFAOYSA-N
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Description

1-Tridecylpyridin-1-ium nitrate is a quaternary ammonium compound featuring a pyridinium cation with a tridecyl chain and a nitrate counterion. It belongs to the class of ionic liquids or surfactants, where the long alkyl chain enhances hydrophobic interactions, and the nitrate anion contributes to solubility and reactivity. Such compounds are often studied for their antimicrobial, surfactant, or catalytic properties.

Properties

CAS No.

90265-12-6

Molecular Formula

C18H32N2O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-tridecylpyridin-1-ium;nitrate

InChI

InChI=1S/C18H32N.NO3/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3)4/h12,14-15,17-18H,2-11,13,16H2,1H3;/q+1;-1

InChI Key

ATPJXHROBMCLJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecylpyridin-1-ium nitrate typically involves the quaternization of pyridine with a tridecyl halide, followed by the introduction of the nitrate anion. The reaction can be summarized as follows:

    Quaternization: Pyridine reacts with tridecyl bromide in the presence of a base such as sodium hydroxide to form 1-Tridecylpyridin-1-ium bromide.

    Anion Exchange: The bromide ion is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, to yield 1-Tridecylpyridin-1-ium nitrate.

Industrial Production Methods: Industrial production of 1-Tridecylpyridin-1-ium nitrate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tridecylpyridin-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Ion exchange reactions can be carried out using salts like sodium chloride or potassium bromide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced forms of the compound.

    Substitution: Different pyridinium salts depending on the substituting anion.

Scientific Research Applications

1-Tridecylpyridin-1-ium nitrate has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on bacterial and fungal growth.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-Tridecylpyridin-1-ium nitrate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on 1-Tridecylpyridin-1-ium nitrate are absent in the evidence, insights can be inferred from broader research on nitrate-containing compounds and pyridinium derivatives.

Nitrate Ion Behavior in Environmental Systems

Nitrate ions (NO₃⁻) are critical in environmental and chemical processes. For example:

  • Nitrate Removal Efficiency: Studies on abiotic nitrate reduction by nanoscale zero-valent iron (NZVI) show temperature-dependent nitrate removal rates. At 12°C, 25°C, and 37°C, nitrate reduction efficiency increases with temperature, accompanied by ammonium production . This suggests that nitrate counterions in compounds like 1-Tridecylpyridin-1-ium nitrate may exhibit similar thermal reactivity in environmental systems.
  • Groundwater Contamination : Nitrate concentrations in groundwater often exceed safety standards (e.g., IS standards), with mean values ranging from 2.8–68.4 mg/L in contaminated areas . Compounds releasing nitrate ions could exacerbate such contamination, necessitating comparisons of their environmental persistence.

Structural Analogues: Pyridinium-Based Compounds

Pyridinium derivatives with varying alkyl chains (e.g., cetylpyridinium chloride) are well-documented surfactants and antimicrobial agents. Key differences include:

  • Chain Length Effects : Longer alkyl chains (e.g., tridecyl vs. hexyl) enhance hydrophobic interactions, increasing micelle formation and antimicrobial potency. However, solubility decreases with chain length.
  • Counterion Impact: Nitrate (NO₃⁻) vs. chloride (Cl⁻) affects solubility and ionic strength. Nitrate salts generally exhibit higher solubility in polar solvents compared to chlorides, which may influence applications in aqueous systems.

Data Tables from Relevant Studies

Table 1: Nitrate Concentrations vs. Standards (IS Guidelines)

Parameter Observed Range (mg/L) IS Standard (mg/L) Reference
Groundwater Nitrate 2.8–68.4 45 (max permissible)
Modeled Nitrate 10–60 (simulated)

Table 2: Temperature-Dependent Nitrate Reduction by NZVI

Temperature (°C) Nitrate Removal (%) Ammonium Yield (%) Reference
12 40–50 10–15
25 70–80 20–25
37 90–95 30–35

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